molecular formula C18H13F6N5O2S2 B395884 4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 356586-28-2

4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B395884
CAS No.: 356586-28-2
M. Wt: 509.5g/mol
InChI Key: WOGAGCQDNZXLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino, cyano, and trifluoromethyl groups, as well as a thiazole ring and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, which is then functionalized with amino, cyano, and trifluoromethyl groups. The thiazole ring is synthesized separately and then coupled with the pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved can vary depending on the specific application and target .

Properties

CAS No.

356586-28-2

Molecular Formula

C18H13F6N5O2S2

Molecular Weight

509.5g/mol

IUPAC Name

4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H13F6N5O2S2/c1-10-8-16(17(19,20)21,18(22,23)24)13(9-25)14(26)29(10)11-2-4-12(5-3-11)33(30,31)28-15-27-6-7-32-15/h2-8H,26H2,1H3,(H,27,28)

InChI Key

WOGAGCQDNZXLIU-UHFFFAOYSA-N

SMILES

CC1=CC(C(=C(N1C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)N)C#N)(C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1=CC(C(=C(N1C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)N)C#N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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